Fluorescein-beta-d-glucopyranoside
Overview
Description
Fluorescein-beta-d-glucopyranoside, also known as FDGlu, is an ultrasensitive fluorogenic β-glucosidase substrate . It releases a fluorescent dye fluorescein (Ex /Em = 490/514 nm) in direct correlation with enzyme activity in vivo or in vitro . It is used for quantification of enzyme activity and cell viability determination .
Synthesis Analysis
The synthesis of Fluorescein-beta-d-glucopyranoside involves the hydrolysis of the nonfluorescent substrate by β-glucosidase, first to fluorescein monoglucoside and then to highly fluorescent fluorescein .Molecular Structure Analysis
The molecular weight of Fluorescein-beta-d-glucopyranoside is 656.60 . It is soluble in DMSO and in water . The chemical structure of this compound allows it to release fluorescent dye fluorescein (Ex /Em = 490/514 nm) in direct correlation with enzyme activity .Chemical Reactions Analysis
Fluorescein-beta-d-glucopyranoside is a substrate for β-glucosidase . The nonfluorescent substrate is sequentially hydrolyzed by β-glucosidase, first to fluorescein monoglucoside and then to highly fluorescent fluorescein .Physical And Chemical Properties Analysis
Fluorescein-beta-d-glucopyranoside is a solid substance . It is soluble in DMSO and in water . The molecular weight of this compound is 656.60 . It releases fluorescent dye fluorescein (Ex /Em = 490/514 nm) in direct correlation with enzyme activity .Scientific Research Applications
1. Application in Yeast Reporter Gene Systems
Fluorescein di(beta-D-glucopyranoside) has been used in Saccharomyces cerevisiae and Candida albicans to test the functionality of exo-1,3-beta-glucanases as reporter genes. These glucanases are secretable proteins that can be involved in cell wall glucan hydrolytic processes. Their activity can be detected and quantified using flow cytometry without requiring permeabilization of yeast cells, allowing the recovery of viable cells after analysis (Cid et al., 1994).
2. Enzyme Assays in Disease Diagnosis
In the context of Gaucher's disease diagnosis, fluorescein di(beta-D-glucopyranoside) has been employed in assays for determining the activity of glucocerebroside: beta-glucosidase, an enzyme crucial in understanding this genetic disorder. Such assays are foundational in diagnostic procedures and carrier detection (Daniels & Glew, 1982).
3. Flow Cytometric Assay for Lysosomal Glucocerebrosidase
A specialized flow cytometric assay using fluorescein di-beta-glucopyranoside as a substrate measures the activity of glucocerebrosidase (GC), a crucial enzyme in lysosomes. This technique has applications in monitoring GC activity at the cellular level and can be used in the context of treatments for Gaucher disease, such as enzyme supplementation and gene therapy (van Es et al., 1997).
4. Characterization of Enzymatic Activity
Fluorescein di(N-acetyl-beta-D-glucosaminide), a related compound, has been used in kinetic analyses of hexosaminidases, including O-GlcNAcase isoforms. This approach facilitates the characterization of enzyme activities, revealing insights into enzymatic behavior that may not be observable with traditional substrates (Kim et al., 2006).
5. Fluorescence-Based Assays for Galactosidases
Fluorescein monoglycosides, including fluorescein D-glucopyranoside, have been used in enzymatic hydrolysis experiments with biotinylated β-galactosidase. These experiments have provided important kinetic parameters and insights into the functionality and behavior of galactosidases, highlighting the sensitivity and utility of fluorescein-based probes in enzymatic studies (Mandal et al., 2012).
Safety And Hazards
properties
IUPAC Name |
3'-hydroxy-6'-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O10/c27-11-20-21(29)22(30)23(31)25(35-20)33-13-6-8-17-19(10-13)34-18-9-12(28)5-7-16(18)26(17)15-4-2-1-3-14(15)24(32)36-26/h1-10,20-23,25,27-31H,11H2/t20-,21-,22+,23-,25-,26?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPYQLPZPLBOLF-DRORJZQPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)OC6C(C(C(C(O6)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fluorescein mono-beta-d-glucoside |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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